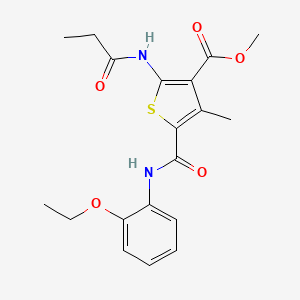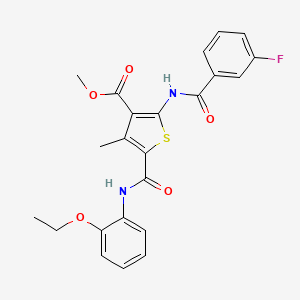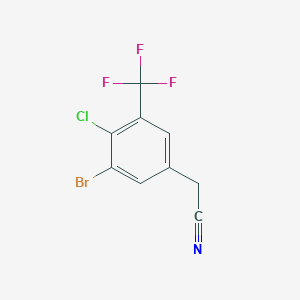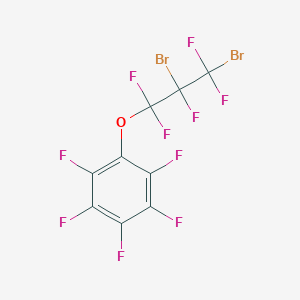
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbonate de 4-bromo-3,3,4,4-tétrafluorobutyle et de 2,2,3,3,4,4,4-heptafluorobutyle est un composé organique fluoré. Il se caractérise par la présence de plusieurs atomes de fluor, qui lui confèrent des propriétés chimiques uniques telles qu'une grande stabilité thermique, une résistance à l'oxydation et une faible réactivité avec de nombreux autres produits chimiques. Ces propriétés le rendent précieux dans diverses applications industrielles et scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du carbonate de 4-bromo-3,3,4,4-tétrafluorobutyle et de 2,2,3,3,4,4,4-heptafluorobutyle implique généralement les étapes suivantes :
Matières premières : La synthèse commence par le 4-bromo-3,3,4,4-tétrafluorobutanol et le 2,2,3,3,4,4,4-heptafluorobutanol.
Formation de carbonate : Les groupes alcool des matières premières sont mis à réagir avec du phosgène (COCl₂) ou un substitut du phosgène tel que le triphosgène dans des conditions contrôlées pour former la liaison ester carbonique.
Conditions de réaction : La réaction est généralement effectuée dans une atmosphère inerte (par exemple, azote ou argon) pour empêcher l'humidité et l'oxygène d'interférer. Des solvants tels que le dichlorométhane ou le chloroforme sont couramment utilisés. La température est maintenue à des niveaux faibles à modérés (0 à 25 °C) pour contrôler la vitesse de réaction et prévenir les réactions secondaires.
Méthodes de production industrielles
Dans un environnement industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation de systèmes automatisés pour un contrôle précis des paramètres de réaction (température, pression et débits de réactifs) est courante. De plus, des étapes de purification telles que la distillation ou la recristallisation sont employées pour obtenir le produit final avec une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
Réactions de substitution : L'atome de brome du composé peut subir des réactions de substitution nucléophile, où il est remplacé par d'autres nucléophiles tels que des groupes hydroxyde, alcoolate ou amine.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, bien que la présence de plusieurs atomes de fluor le rende généralement résistant à ces réactions.
Hydrolyse : La liaison ester carbonique peut être hydrolysée en présence d'acides ou de bases, conduisant à la formation des alcools correspondants et du dioxyde de carbone.
Réactifs et conditions courantes
Substitution nucléophile : Des réactifs tels que l'hydroxyde de sodium (NaOH), le tert-butylate de potassium (KOtBu) ou des amines (par exemple, la méthylamine) sont utilisés.
Oxydation : Des oxydants forts tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés.
Hydrolyse : Des conditions acides (HCl, H₂SO₄) ou basiques (NaOH, KOH) sont utilisées pour briser la liaison ester carbonique.
Produits principaux
Substitution : Les produits dépendent du nucléophile utilisé, tel que le carbonate de 4-hydroxy-3,3,4,4-tétrafluorobutyle et de 2,2,3,3,4,4,4-heptafluorobutyle.
Hydrolyse : Les produits principaux sont le 4-bromo-3,3,4,4-tétrafluorobutanol et le 2,2,3,3,4,4,4-heptafluorobutanol.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif de la synthèse de molécules fluorées plus complexes. Ses propriétés uniques le rendent précieux dans le développement de matériaux à haute stabilité thermique et résistance chimique.
Biologie et médecine
En recherche biologique et médicale, les composés fluorés sont souvent étudiés pour leur utilisation potentielle dans le développement de médicaments. La présence d'atomes de fluor peut améliorer la stabilité métabolique et la biodisponibilité des composés pharmaceutiques.
Industrie
Dans l'industrie, le carbonate de 4-bromo-3,3,4,4-tétrafluorobutyle et de 2,2,3,3,4,4,4-heptafluorobutyle est utilisé dans la production de polymères et de revêtements spécialisés. Ces matériaux bénéficient de la résistance du composé aux environnements chimiques agressifs et aux températures élevées.
Mécanisme d'action
Le mécanisme d'action de ce composé dans diverses applications est en grande partie attribué à sa teneur en fluor. Les atomes de fluor créent un fort effet attracteur d'électrons, qui peut stabiliser les intermédiaires réactifs et améliorer la stabilité globale du composé. Dans les systèmes biologiques, la présence de fluor peut modifier l'interaction du composé avec les enzymes et les récepteurs, conduisant potentiellement à une efficacité accrue et à une dégradation réduite.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of materials with high thermal stability and chemical resistance.
Biology and Medicine
In biological and medical research, fluorinated compounds are often explored for their potential use in drug development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
Industrially, 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is used in the production of specialty polymers and coatings. These materials benefit from the compound’s resistance to harsh chemical environments and high temperatures.
Mécanisme D'action
The mechanism of action of this compound in various applications is largely attributed to its fluorine content. Fluorine atoms create a strong electron-withdrawing effect, which can stabilize reactive intermediates and enhance the overall stability of the compound. In biological systems, the presence of fluorine can alter the interaction of the compound with enzymes and receptors, potentially leading to improved efficacy and reduced degradation.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Bromo-3,3,4,4-tétrafluorobutanol : Un précurseur dans la synthèse du composé carbonate.
2,2,3,3,4,4,4-Heptafluorobutanol : Un autre précurseur utilisé dans la synthèse.
Carbonate de 4-bromo-3,3,4,4-tétrafluorobutyle et de 2,2,3,3,4,4,4-hexafluorobutyle : Un composé similaire avec un motif de fluoration légèrement différent.
Unicité
L'unicité du carbonate de 4-bromo-3,3,4,4-tétrafluorobutyle et de 2,2,3,3,4,4,4-heptafluorobutyle réside dans sa disposition spécifique des atomes de fluor, qui lui confère des propriétés physiques et chimiques distinctes. Par rapport à des composés similaires, il offre un équilibre entre stabilité et réactivité qui peut être adapté à des applications spécifiques dans la science des matériaux et la pharmacie.
Propriétés
Formule moléculaire |
C9H6BrF11O3 |
|---|---|
Poids moléculaire |
451.03 g/mol |
Nom IUPAC |
(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,3,3,4,4,4-heptafluorobutyl carbonate |
InChI |
InChI=1S/C9H6BrF11O3/c10-8(17,18)5(11,12)1-2-23-4(22)24-3-6(13,14)7(15,16)9(19,20)21/h1-3H2 |
Clé InChI |
POOVAHAZYHUKPW-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)OCC(C(C(F)(F)F)(F)F)(F)F)C(C(F)(F)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)




![5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)





![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-](/img/structure/B12078043.png)


